2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with various substituents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Shares a similar piperazine structure but differs in the substituents on the pyrimidine ring.
N-(5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl)-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine: Another compound with a similar core structure but different functional groups.
Uniqueness
2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H30N4O |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(4-propan-2-ylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H30N4O/c1-5-24-10-12-25(13-11-24)21-22-16(4)19(20(26)23-21)14-17-6-8-18(9-7-17)15(2)3/h6-9,15H,5,10-14H2,1-4H3,(H,22,23,26) |
InChI Key |
KMOIWTJGCDYCNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=C(C=C3)C(C)C)C |
Origin of Product |
United States |
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